2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
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Overview
Description
2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is a compound that features a benzyloxycarbonyl-protected amino group and a tert-butoxy-protected carboxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups which prevent unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid typically involves the protection of amino acids. The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group, while the tert-butoxycarbonyl (Boc) group is used to protect the carboxyl group. These protective groups are introduced through reactions with benzyloxycarbonyl chloride and di-tert-butyl dicarbonate, respectively .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The protective groups are introduced in a stepwise manner, and the final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Major Products
The major products formed from these reactions are peptides and other complex molecules where the protective groups have been removed, allowing the functional groups to participate in further reactions .
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid involves the protection and deprotection of functional groups. The protective groups prevent unwanted reactions during synthesis, allowing for the selective formation of peptide bonds and other desired reactions. The deprotection process involves the cleavage of the protective groups under specific conditions, revealing the functional groups for further reactions .
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid: Features both Cbz and Boc protective groups.
2-(((Benzyloxy)carbonyl)amino)-4-oxobutanoic acid: Lacks the Boc protective group, making it less versatile in certain synthetic applications.
4-(tert-Butoxy)-4-oxobutanoic acid: Lacks the Cbz protective group, limiting its use in peptide synthesis.
Uniqueness
This compound is unique due to the presence of both Cbz and Boc protective groups, which provide greater flexibility and control in synthetic applications. This dual protection allows for the selective deprotection and functionalization of specific groups, making it a valuable tool in organic synthesis .
Biological Activity
2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid, also known as (R)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate, is a complex organic compound with significant implications in biochemical research and medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in enzyme mechanisms and protein-ligand interactions.
Chemical Structure and Properties
The compound features a benzyloxycarbonyl group, an amino group, and a tert-butoxy group. The molecular formula is C16H23NO7, with a molecular weight of 341.36 g/mol. The presence of the tert-butoxy group enhances its solubility and stability, making it a versatile compound for various applications.
The biological activity of this compound primarily involves its interaction with proteins. The benzyloxycarbonyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. This characteristic is crucial for studying enzyme mechanisms and understanding protein-ligand interactions .
Enzyme Mechanisms
Research indicates that this compound is utilized to probe enzyme mechanisms due to its ability to form stable complexes with target proteins. This property allows researchers to investigate the kinetics and dynamics of enzymatic reactions.
Protein-Ligand Interactions
The compound's affinity for various proteins makes it a valuable tool in biochemical assays aimed at understanding protein functions and interactions. It serves as a model compound for exploring ligand binding sites and the effects of structural modifications on binding affinity .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a precursor for synthesizing pharmaceutical agents. Its unique structure may contribute to the development of new therapeutic agents targeting specific diseases, particularly those involving enzyme dysregulation .
Study on Antiplasmodial Activity
A study investigated the antiplasmodial activity of novel derivatives related to this compound. The results showed that compounds with similar structural features exhibited significant antimalarial activity, suggesting potential applications in developing treatments against malaria .
Inhibition Studies
Inhibition studies have demonstrated that derivatives of this compound can effectively inhibit specific proteases involved in immune responses. For instance, selective inhibition of SPPL2a (an aspartic intramembrane protease) was achieved using compounds related to this compound, highlighting its potential for therapeutic applications in autoimmune diseases .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to related compounds:
Compound Name | Biological Activity | Mechanism of Action | Molecular Weight |
---|---|---|---|
This compound | Enzyme inhibitor, protein-ligand interactions | Forms stable complexes with proteins | 341.36 g/mol |
(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid | Similar activities; potential variations in efficacy | Similar mechanism; stereochemistry may affect binding | 341.36 g/mol |
Fosmidomycin derivatives | Antiplasmodial activity | Targeting Plasmodium metabolism | Varies depending on derivative |
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSLRFBLVZUVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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